![molecular formula C22H19FN2O3S B2419527 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 1005300-13-9](/img/structure/B2419527.png)

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

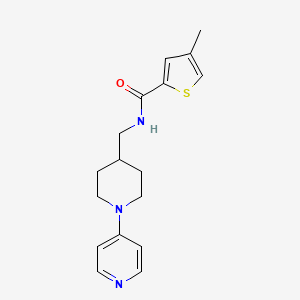

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a quinoline derivative and has been shown to have significant biological activity.

Scientific Research Applications

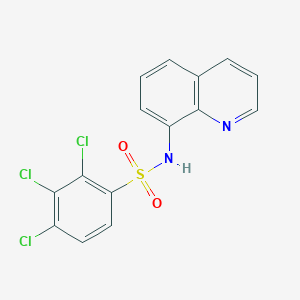

Organic Synthesis and Catalysis

The development of novel synthetic methodologies and catalysis represents a significant area of application for related compounds. For instance, Xia et al. (2016) demonstrated the copper(II)-catalyzed remote sulfonylation of aminoquinolines with sodium sulfinates via radical coupling, yielding N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with moderate to high yields. This method is notable for its environmentally benign byproducts and represents a less odorous and more environmentally friendly alternative to previous methods (Xia et al., 2016).

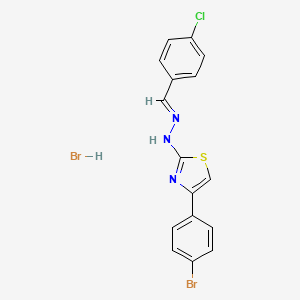

Anticancer and Antimalarial Applications

Several studies have explored the anticancer and antimalarial potential of sulfonamide derivatives. Ghorab et al. (2015) found that novel sulfonamide derivatives exhibited potent in vitro anticancer activity against breast and colon cancer cell lines, with some compounds showing IC50 values comparable to or better than reference drugs (Ghorab et al., 2015). Additionally, Fahim and Ismael (2021) investigated the antimalarial and potential COVID-19 drug utility of sulfonamide derivatives, highlighting their promising IC50 values and ADMET properties (Fahim & Ismael, 2021).

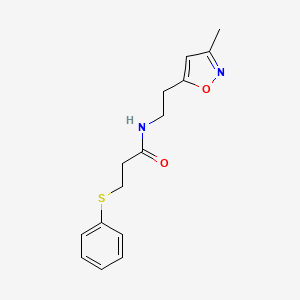

Fluorescent Chemosensors

The development of fluorescent chemosensors for metal ions is another critical application area. Ravichandiran et al. (2020) designed a phenoxazine-based fluorescent chemosensor for discriminative detection of Cd2+ and CN− ions, showcasing its potential for bio-imaging in live cells and zebrafish. This sensor offers a low detection limit and high selectivity, underlining the versatility of sulfonamide derivatives in sensor development (Ravichandiran et al., 2020).

properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-18-9-12-20(13-10-18)29(27,28)25-14-4-7-16-8-11-19(15-21(16)25)24-22(26)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRFAJWGUSENIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)

![N-(3-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419455.png)

![2-[4-(2-Fluorophenyl)-1-piperazinyl]quinoxaline](/img/structure/B2419457.png)

![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)

![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)

![4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2419466.png)